1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

Catalog No.
S739965
CAS No.
849217-48-7
M.F
C11H10FNO3
M. Wt
223.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxyli...

CAS Number

849217-48-7

Product Name

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

IUPAC Name

1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Molecular Formula

C11H10FNO3

Molecular Weight

223.2 g/mol

InChI

InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)

InChI Key

PFMAFXYUHZDKPY-UHFFFAOYSA-N

SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)O

Synthesis and Characterization:

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (F-CPCA) has been reported in scientific literature as a product of various synthetic reactions. For instance, one study describes its synthesis through the reaction of cyclopropanecarbonyl chloride with 4-fluorophenyl isocyanate in the presence of a triethylamine base [].

Potential Biological Activities:

While the specific biological activities of F-CPCA are not extensively explored, its structural similarity to other known bioactive molecules suggests potential avenues for future research. The presence of a cyclopropane ring and a carboxylic acid group are common features in various biologically active compounds, including pharmaceuticals and agrochemicals [, ]. Additionally, the incorporation of a fluorinated phenyl group can sometimes influence the biological properties of molecules [].

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C₁₁H₁₀FNO₃ and a molecular weight of 223.2 g/mol. It appears as a white to almost white powder or crystal and has a melting point ranging from 173.0 to 177.0 °C, with a predicted boiling point of approximately 475.2 °C . This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting tyrosine kinases, such as c-Met inhibitors.

, including acylation and cyclization. A common synthetic route includes the reaction of cyclopropyl-1,1-dicarboxylic acid with thionyl chloride and 4-fluoroaniline in the presence of triethylamine. The process involves cooling, stirring, and subsequent purification steps to yield the desired product .

General Reaction Scheme

text
Cyclopropyl-1,1-dicarboxylic acid + Thionyl chloride + 4-fluoroaniline → 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

Research indicates that 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid exhibits biological activity primarily through its role as an intermediate in the synthesis of tyrosine kinase inhibitors. These inhibitors are significant in cancer therapy due to their ability to interfere with signaling pathways that promote tumor growth and proliferation .

The synthesis methods for this compound generally involve:

  • Acylation: The introduction of the carbamoyl group using 4-fluoroaniline.
  • Cyclization: Formation of the cyclopropane structure.
  • Purification: Techniques such as solvent extraction and recrystallization to isolate the final product.

A typical procedure includes mixing cyclopropyl-1,1-dicarboxylic acid with thionyl chloride in tetrahydrofuran, followed by the addition of triethylamine and 4-fluoroaniline under controlled temperatures .

Studies on the interactions of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid focus on its efficacy as a precursor for compounds that inhibit tyrosine kinases. These studies often involve evaluating its binding affinity and inhibitory potency against specific targets within cancer cells .

Several compounds exhibit structural similarities to 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, including:

Compound NameMolecular FormulaKey Features
CabozantinibC19H19FN4O5SA multi-tyrosine kinase inhibitor used in cancer treatment.
1-(4-Fluorophenyl)-2-methylpropanoic acidC12H15FNO2Exhibits anti-inflammatory properties.
1-(4-Chlorophenyl)carbamoylcyclopropanecarboxylic acidC11H10ClNO3Similar structure but with chlorine substitution affecting biological activity.

Uniqueness

The uniqueness of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid lies in its specific fluorinated phenyl group, which enhances its potency as a kinase inhibitor compared to non-fluorinated analogs. This modification can lead to improved pharmacokinetic properties and selectivity for target enzymes involved in cancer progression .

Molecular Formula and Physical Constants

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a synthetic organic compound characterized by its unique structural combination of a strained cyclopropane ring system and a fluorinated aromatic carbamoyl moiety [1] [2] [3]. The compound exhibits distinctive physical properties that reflect its molecular architecture and intermolecular interactions.

PropertyValueReference
Molecular FormulaC₁₁H₁₀FNO₃ [1] [2] [3]
Molecular Weight (g/mol)223.20 [1] [2] [3]
CAS Registry Number849217-48-7 [1] [2] [3]
Physical State (20°C)Solid [1] [4]
AppearanceWhite to almost white powder to crystal [1] [4] [5]
Melting Point (°C)173.0-177.0 (175°C typical) [1] [6] [7] [4]
Boiling Point (°C)475.2±30.0 (predicted) [6] [7]
Density (g/cm³)1.5±0.1 [6] [7]
Flash Point (°C)241.2±24.6 [6] [7]
Vapor Pressure (mmHg at 25°C)0.0±1.2 [6]
Refractive Index1.651 [6]
Exact Mass223.064468 [6]
Polar Surface Area (Ų)66.40 [6]
LogP0.95 [6]

The compound demonstrates excellent thermal stability with a melting point range of 173.0 to 177.0 degrees Celsius, indicating strong intermolecular forces within the crystal lattice [1] [6] [7]. The predicted boiling point of 475.2 degrees Celsius suggests significant molecular cohesion attributed to hydrogen bonding capabilities of the carbamoyl and carboxylic acid functional groups [6] [7]. The density of 1.5 grams per cubic centimeter reflects the compact molecular packing characteristic of crystalline organic compounds containing aromatic systems [6] [7].

The polar surface area of 66.40 square angstroms indicates moderate polarity, primarily contributed by the carboxylic acid, carbamoyl, and fluorine substituent functional groups [6]. The logarithmic partition coefficient (LogP) value of 0.95 suggests balanced hydrophilic and lipophilic character, with slight preference for polar environments [6].

Nomenclature and Common Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, while various common names reflect different naming approaches used across chemical databases and literature [2] [3] [7].

TypeName/IdentifierReference
IUPAC Name1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid [2] [3] [8]
Common Name 11-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid [2] [3] [7]
Common Name 21-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid [2] [9] [7]
Common Name 31-{[(4-fluorophenyl)amino]carbonyl}cyclopropanecarboxylic acid [2]
Common Name 41-(((4-Fluorophenyl)amino)carbonyl)cyclopropanecarboxylic acid [2]
Common Name 5((4-fluorophenyl)carbamoyl)cyclopropane carboxylic acid [7]
Chemical Abstract NameCyclopropanecarboxylic acid, 1-[[(4-fluorophenyl)amino]carbonyl]- [2]
FDA UNII8P43N3DM5Y [7]
MDL NumberMFCD11226313 [1] [7] [4]
PubChem CID21081530 [2]
Reaxys Registry Number15712708 [1] [5]

The International Union of Pure and Applied Chemistry name "1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid" provides the most systematic description, clearly indicating the substitution pattern and functional group arrangement [2] [3] [8]. The various common names demonstrate alternative approaches to describing the molecular structure, with some emphasizing the amino carbonyl linkage while others highlight the carbamoyl functionality [2] [7].

Digital chemical identifiers facilitate unambiguous compound identification across databases and regulatory systems [1] [2] [7]. The Food and Drug Administration Unique Ingredient Identifier 8P43N3DM5Y provides regulatory traceability, while the Molecular Design Limited number MFCD11226313 serves as a standardized catalog reference [1] [7] [4].

Structural Features and Conformational Analysis

The molecular architecture of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid encompasses three distinct structural domains that contribute to its overall conformational behavior and chemical properties [2] [3] [7].

Identifier TypeValueReference
SMILESC1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)O [2] [3] [7]
Canonical SMILESOC(=O)C1(CC1)C(=O)NC1C=CC(F)=CC=1 [3]
InChIInChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) [2] [3] [9] [7]
InChI KeyPFMAFXYUHZDKPY-UHFFFAOYSA-N [2] [3] [7]

The cyclopropane ring system represents the most structurally constrained component, characterized by significant angular and torsional strain [10] [11] [12]. The three-membered ring enforces carbon-carbon-carbon bond angles of approximately 60 degrees, substantially deviating from the optimal tetrahedral angle of 109.5 degrees [10] [11] [13]. This geometric constraint introduces considerable ring strain energy, estimated at 27.6 kilocalories per mole for cyclopropane systems [10] [12].

ParameterValueReference
C-C-C Bond Angle (degrees)60° [10] [11] [12] [13]
C-C Bond Length (pm)151 (vs 153-155 pm normal) [10] [13]
C-H Bond CharacterStronger than normal [10] [13]
Ring Strain Energy (kcal/mol)27.6 [10] [12]
Torsional StrainMaximum (eclipsed) [10] [12] [13]
Orbital Hybridization (C-C bonds)sp⁵ (bent bonds) [13] [14] [15]
Orbital Hybridization (C-H bonds)sp² [14] [15]
Interorbital Angle (degrees)104° [14]

The cyclopropane carbon-carbon bonds exhibit bent bond character, utilizing approximately sp⁵ hybridization rather than conventional sp³ hybridization [13] [14] [15]. This orbital rehybridization accommodates the severe angular strain while maintaining reasonable bond overlap [14] [15]. The carbon-hydrogen bonds demonstrate enhanced sp² character, resulting in stronger and shorter bonds compared to typical alkyl systems [14] [15].

The 4-fluorophenyl carbamoyl substituent introduces additional conformational considerations through its extended conjugated system and hydrogen bonding capabilities [16] [17]. The carbamoyl amide linkage typically adopts a planar configuration to maximize resonance stabilization between the carbonyl and amino groups [18] [19].

Effect TypeDescriptionReference
Electronic EffectElectron-withdrawing through σ-bonds, π-donation through lone pairs [16] [17] [20]
Inductive EffectStrong electronegativity effect [16] [17]
Resonance Effectπ-donation from F lone pairs to aromatic ring [16] [17] [20]
C-F Bond Length (Å)1.34-1.35 (para-position) [17] [20]
Effect on AromaticityEnhanced aromatic character [17] [20]
Polarizability ImpactModified polarizability [17] [20]
Band Gap InfluenceAltered electronic transitions [17] [20]

The para-fluorine substituent exerts dual electronic effects on the aromatic system [16] [17] [20]. The strong inductive electron-withdrawing effect of fluorine reduces electron density throughout the aromatic ring, while simultaneous π-donation from fluorine lone pairs provides modest electron density enhancement through resonance [16] [17]. These competing effects result in characteristic carbon-fluorine bond lengths of 1.34 to 1.35 angstroms and modified aromatic reactivity patterns [17] [20].

Conformational analysis reveals that the carboxylic acid and carbamoyl groups can adopt various rotational orientations about their respective bonds to the cyclopropane ring [21] [22]. Density functional theory studies of related cyclopropane-containing systems indicate preferential conformations that minimize steric interactions while maximizing favorable electrostatic and hydrogen bonding interactions [21] [23].

Three-Dimensional Molecular Structure

The three-dimensional architecture of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid reflects the interplay between conformational constraints imposed by the cyclopropane ring and the spatial requirements of the substituent functional groups [21] [10] [23].

The cyclopropane ring enforces a rigid planar geometry for the three carbon atoms, with all substituents positioned to minimize steric interactions [10] [24] [11]. The quaternary carbon center bearing both carboxylic acid and carbamoyl substituents adopts a distorted tetrahedral geometry, with bond angles adjusted to accommodate the geometric constraints of the three-membered ring [10] [13].

The 4-fluorophenyl carbamoyl moiety extends from the cyclopropane ring in a configuration that allows for optimal orbital overlap in the amide linkage [18] [19]. The carbamoyl group typically maintains planarity to preserve conjugation between the carbonyl and amino nitrogen, while the aromatic ring can rotate about the carbon-nitrogen bond to minimize unfavorable interactions [16] [19].

Theoretical conformational studies of similar cyclopropane-containing compounds indicate that preferred conformations balance several competing factors [21] [22] [23]. Ring strain energy favors conformations that minimize additional torsional strain beyond that inherent in the three-membered ring [21] [10]. Electrostatic interactions between polar functional groups influence rotational preferences, particularly for conformations that enable intramolecular hydrogen bonding [21] [18].

The para-fluorine substituent occupies a position that minimizes steric hindrance while maximizing electronic stabilization through both inductive and resonance effects [16] [17]. The fluorine atom's small van der Waals radius allows close approach to other molecular components without significant steric repulsion [17] [20].

Molecular orbital calculations reveal that the highest occupied molecular orbital energy levels are primarily localized on the aromatic ring and carbamoyl nitrogen, while the lowest unoccupied molecular orbital involves the carboxylic acid carbonyl and cyclopropane ring system [17] [25]. This orbital distribution pattern influences the compound's reactivity and intermolecular interaction behavior [17] [20].

Crystallographic Data and Solid State Properties

The solid-state organization of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid reflects the compound's capacity for multiple intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces [1] [5] [18].

Experimental characterization indicates that the compound crystallizes as white to almost white powder or crystalline material, suggesting well-defined crystal habit and uniform particle morphology [1] [4] [5]. The narrow melting point range of 173.0 to 177.0 degrees Celsius indicates good crystalline purity and uniform intermolecular packing arrangements [1] [6] [4].

The presence of multiple hydrogen bond donors and acceptors within the molecular structure enables extensive intermolecular hydrogen bonding networks in the solid state [18] [26] [19]. The carboxylic acid group can participate in both donor and acceptor interactions, forming characteristic dimeric or chain structures commonly observed in carboxylic acid-containing crystals [18] [26].

The carbamoyl amide functionality provides additional hydrogen bonding sites, with the carbonyl oxygen serving as an acceptor and the amino hydrogen atoms functioning as donors [18] [26] [19]. These interactions typically result in the formation of one-dimensional hydrogen bond chains or two-dimensional sheet structures, depending on the specific packing arrangement [18] [26].

Density functional theory studies of related compounds suggest that crystal packing is optimized to maximize favorable electrostatic interactions while minimizing steric repulsion [21] [23] [18]. The planar aromatic system enables favorable π-π stacking interactions between adjacent molecules, contributing to crystal stability and mechanical properties [18] [27].

The fluorine substituent can participate in weak intermolecular interactions, including carbon-hydrogen to fluorine hydrogen bonds and dipole-dipole interactions [28] [16] [17]. These secondary interactions provide additional stabilization to the crystal lattice and influence physical properties such as solubility and thermal behavior [16] [17].

Powder X-ray diffraction analysis would provide definitive crystallographic parameters, including unit cell dimensions, space group symmetry, and molecular packing arrangements [27] [26]. However, detailed crystallographic structural data for this specific compound were not identified in the available literature, suggesting that comprehensive single-crystal X-ray diffraction studies remain to be conducted [29] [28].

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid

Dates

Modify: 2023-08-15

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